molecular formula C18H18O3 B089571 Isoeugenyl phenylacetate CAS No. 120-24-1

Isoeugenyl phenylacetate

Cat. No. B089571
CAS RN: 120-24-1
M. Wt: 282.3 g/mol
InChI Key: YYLCMLYMJHKLEJ-XVNBXDOJSA-N
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Description

Synthesis Analysis

The synthesis of isoeugenyl acetate, a compound related to isoeugenyl phenylacetate, has been explored through different methods. One approach involves the catalytic synthesis method, where factors such as the choice of catalyst, temperature, and reaction time were optimized to achieve efficient esterification. The process typically involves reacting isoeugenol with an acyl donor in the presence of a catalyst to form isoeugenyl acetate, which can be further modified or utilized in various applications (Huang Yong-qiang, 2010).

Molecular Structure Analysis

Isoeugenyl phenylacetate's molecular structure is characterized by the presence of the isoeugenyl group attached to a phenylacetate moiety. This structural arrangement contributes to its unique chemical properties and aromatic characteristics. The molecular structure of related compounds has been analyzed through various spectroscopic methods, providing insights into their conformational and electronic properties.

Chemical Reactions and Properties

Isoeugenyl phenylacetate undergoes various chemical reactions, reflecting its reactivity towards different chemical agents. Studies on Lewis acid reactions of isoeugenol and isoeugenyl acetate highlight the compound's reactivity and potential for forming derivatives through electrophilic addition or substitution reactions (B. Purwono, Retno Dwi Soelistyowati, M. Mudasir, 2010). These reactions are essential for synthesizing various derivatives of isoeugenyl phenylacetate, which may possess different physical or chemical properties.

Scientific Research Applications

  • Isoeugenyl phenylacetate, among other derivatives of isoeugenol, has been identified as a contact allergen. A study showed positive reactions in patients tested for it, highlighting its potential allergenicity in certain individuals (Tanaka et al., 2004).

  • Isoeugenyl acetate, closely related to Isoeugenyl phenylacetate, is used in various industries like pharmaceuticals, cosmetics, and food and beverages. Research on isoeugenyl acetate has focused on improving its product specification, particularly in reducing its high acid number which affects the product's smell (Widyawati et al., 2019).

  • Phenylacetate, a compound related to isoeugenyl phenylacetate, has shown promising results in inhibiting isoprenoid biosynthesis and suppressing the growth of human pancreatic carcinoma. This suggests its potential use in cancer therapy (Harrison et al., 1998).

  • Research on the Lewis Acid reaction of Isoeugenol and Isoeugenyl acetate has been carried out, providing insights into their chemical properties and potential applications (Purwono et al., 2010).

  • Studies have also examined the selective activity of phenylacetate against malignant gliomas, indicating its potential as a safe and effective treatment for these types of cancers (Samid et al., 1994).

  • It's important to note that contact allergy to isoeugenol and its derivatives, including Isoeugenyl phenylacetate, is a significant concern, especially in individuals with eczema (White et al., 1999).

  • The biosynthesis of eugenol and isoeugenol, which are closely related to Isoeugenyl phenylacetate, has been studied in plants, providing insights into the natural production of these compounds (Koeduka et al., 2006).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCMLYMJHKLEJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; sweet vanilla, clove-like and honey aroma
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.113-1.117
Record name Isoeugenyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isoeugenyl phenylacetate

CAS RN

120-24-1
Record name Isoeugenyl alpha-toluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-methoxy-4-prop-1-enylphenyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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